molecular formula C13H20ClNO3S B1451128 4-{[(2-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride CAS No. 1185302-58-2

4-{[(2-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride

Cat. No.: B1451128
CAS No.: 1185302-58-2
M. Wt: 305.82 g/mol
InChI Key: YEZJJNQZMUISTF-UHFFFAOYSA-N
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Description

4-{[(2-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride is a useful research compound. Its molecular formula is C13H20ClNO3S and its molecular weight is 305.82 g/mol. The purity is usually 95%.
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Biological Activity

4-{[(2-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H20ClNO3S
  • Molecular Weight : 305.82 g/mol
  • CAS Number : 1185302-58-2

The compound features a piperidine ring substituted with a methoxyphenyl sulfonyl group, which is significant for its biological interactions. The presence of the sulfonyl group may influence the compound's pharmacological properties and interactions with biological targets.

Research indicates that compounds with similar structures often exhibit inhibition of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, potentially impacting mood and behavior. Additionally, the piperidine ring contributes to the three-dimensional structure of the molecule, which is crucial for its interaction with biological targets.

Antimicrobial Activity

A study on piperidine derivatives, including those structurally related to this compound, demonstrated significant antimicrobial properties against Mycobacterium tuberculosis (Mtb). The compound exhibited an IC50 value ranging from 13–22 μM, indicating potential as an anti-tuberculosis agent when used in combination therapies .

Neuroprotective Effects

Similar compounds have shown neuroprotective effects in various models. For instance, derivatives containing piperidine rings have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of neurodegenerative diseases like Alzheimer's. In one study, several piperidine derivatives were tested for AChE inhibition, with results indicating promising activity .

Case Studies

  • Inhibition of Monoamine Oxidase :
    • A study investigated the effects of various piperidine derivatives on MAO activity. Compounds similar to this compound showed significant inhibition, leading to increased serotonin levels in rodent models.
  • Antimicrobial Efficacy Against Mtb :
    • A series of piperidine-based compounds were synthesized and tested for their efficacy against Mtb. Results indicated that certain analogs had potent antimicrobial activity, with the potential for use in treating tuberculosis .

Comparison of Biological Activities

Compound NameActivity TypeIC50 (μM)Reference
This compoundMAO InhibitionNot specified
Piperidine Derivative AAntimicrobial (Mtb)13–22
Piperidine Derivative BAChE InhibitionNot specified

Pharmacokinetics

The pharmacokinetic properties of this compound are critical for its development as a therapeutic agent. Compounds with similar structures have been shown to exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, studies on related piperidine compounds have indicated high plasma protein binding and metabolic stability under various conditions .

Properties

IUPAC Name

4-[(2-methoxyphenyl)sulfonylmethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S.ClH/c1-17-12-4-2-3-5-13(12)18(15,16)10-11-6-8-14-9-7-11;/h2-5,11,14H,6-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZJJNQZMUISTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)CC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185302-58-2
Record name Piperidine, 4-[[(2-methoxyphenyl)sulfonyl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185302-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[(2-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride
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4-{[(2-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride
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4-{[(2-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride
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4-{[(2-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride
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4-{[(2-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride
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4-{[(2-Methoxyphenyl)sulfonyl]methyl}piperidine hydrochloride

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